![molecular formula C27H29N3O2 B2873236 9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime CAS No. 867136-15-0](/img/structure/B2873236.png)
9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime
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Description
9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime is a chemical compound that has been studied for its potential use in scientific research.
Scientific Research Applications
Photocatalytic Applications
9-fluorenone, a close relative of 9H-fluoren-9-one, has been utilized as a cost-effective and non-toxic photocatalyst. It shows effectiveness in the oxidation of non-activated alcohols under blue LED irradiation, representing a robust methodology for late-stage modification of amines and selective oxidation of steroids (Zhang, Schilling, Riemer, & Das, 2020).
Organic Synthesis and Luminescence
Fluorene derivatives, including 9H-fluoren-9-ones, are used in organic synthesis. For instance, they have been applied in the synthesis of blue emissive functionalized fluorene derivatives, demonstrating their potential in creating compounds with specific photophysical properties (Athira, Meerakrishna, & Shanmugam, 2020).
Metabolite Studies
Compounds structurally similar to 9H-fluoren-9-one have been identified as metabolites in various biological studies. For example, N-(9-hydroxy-9H-fluoren-2yl)-acetamide and N-(9-oxo-9H-fluoren-2yl)-acetamide are noted as metabolites of N-(9H-fluoren-2yl)-acetamide, showcasing their relevance in pharmacokinetic and toxicological studies (Benkert, Friess, Kiese, & Lenk, 1975).
Polymer Science
In polymer science, fluorene and its derivatives, including 9H-fluoren-9-one, are significant. They are used in the synthesis and curing of polymers, such as fluorene-based benzoxazines, which exhibit high thermal stability and desirable physical properties (Wang, Wu, Liu, Yang, Bai, Ding, & Yue, 2010).
Photoluminescence and Charge-Transfer Adducts
Fluorene compounds, similar to 9H-fluoren-9-one, have been used to synthesize gold complexes with photoluminescent properties. These complexes find applications in materials science and potentially in optoelectronics (Vicente, González‐Herrero, García-Sánchez, Jones, & Bardají, 2004).
Hydroxy-Group Protection in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from fluorene, is instrumental in protecting hydroxy-groups during peptide synthesis. It facilitates the synthesis of complex peptides while ensuring stability and specificity (Gioeli & Chattopadhyaya, 1982).
Drug Analysis
Compounds structurally related to 9H-fluoren-9-one are used in analytical methods for drug analysis, such as the fluorimetric assay of rufloxacin in serum and pharmaceutical formulations, demonstrating the versatility of fluorene derivatives in bioanalytical chemistry (Farina, 1989).
properties
IUPAC Name |
1-(fluoren-9-ylideneamino)oxy-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c1-20-10-12-21(13-11-20)30-16-14-29(15-17-30)18-22(31)19-32-28-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,22,31H,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNPSIHZNAKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(CON=C3C4=CC=CC=C4C5=CC=CC=C53)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime |
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